![molecular formula C14H20N2O4S B4392773 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide
描述
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide, also known as DMS, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and heat shock proteins. This inhibition can lead to changes in gene expression and protein activity, which may contribute to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cell-based assays, this compound has been shown to induce cell death in cancer cells and reduce inflammation in immune cells. In animal models, this compound has been shown to reduce tumor growth and improve survival rates. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has several advantages as a tool compound in scientific research. It is relatively easy to synthesize and can be easily modified to create analogs with different properties. In addition, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, this compound can be unstable in certain conditions, which can affect its biological activity.
未来方向
There are several future directions for research on 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility or potency. Another area of interest is the investigation of the mechanism of action of this compound and its effects on specific proteins and pathways. Finally, the potential therapeutic applications of this compound in various diseases should be further explored, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method is relatively simple, and this compound has been widely used as a tool compound in chemical biology and medicinal chemistry. This compound has several advantages as a tool compound, including low toxicity and ease of modification. However, it also has some limitations, such as low solubility and stability. Future research on this compound should focus on the development of analogs with improved properties and the investigation of its mechanism of action and potential therapeutic applications.
科学研究应用
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been widely used in scientific research due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In addition, this compound has been used as a tool compound in chemical biology to study protein-protein interactions and enzyme activity.
属性
IUPAC Name |
2,6-dimethyl-N-(4-methylphenyl)sulfonylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-4-6-13(7-5-10)21(18,19)15-14(17)16-8-11(2)20-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPOBCNXPBPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4392694.png)
![1-[3-(benzyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4392695.png)
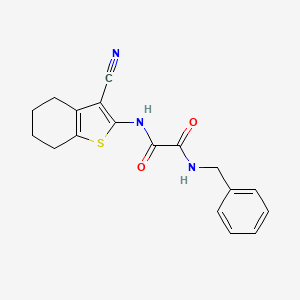
![phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)
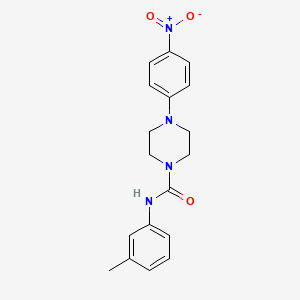
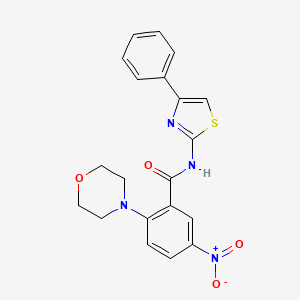
![(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)
![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)

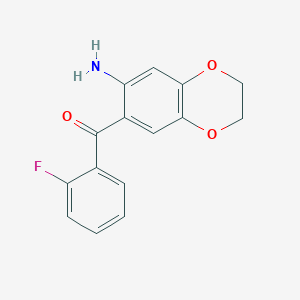
![ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4392765.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4392778.png)
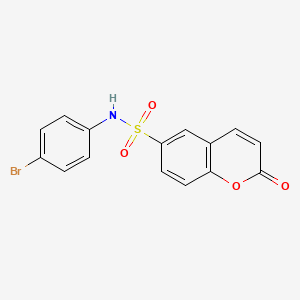
![1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4392790.png)
